4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core modified with a 2,5-dimethylphenylsulfonamido group at the 4-position and an N-linked 2-methoxyphenyl substituent.
Properties
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-16-8-9-17(2)21(14-16)30(27,28)23-15-18-10-12-25(13-11-18)22(26)24-19-6-4-5-7-20(19)29-3/h4-9,14,18,23H,10-13,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHDFKGYYCRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the piperidine derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group can be attached by reacting the intermediate with 2-methoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its structural features that are common in pharmacologically active molecules.
Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique chemical properties can be utilized in the development of new materials with specific functionalities.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide and carboxamide groups can form hydrogen bonds and other interactions with the target, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Variations
The compound shares a piperidine-1-carboxamide scaffold with analogs reported in , such as 4-(2-Aminoethyl)-N-(aryl)piperidine-1-carboxamide derivatives (compounds 5–12). Key differences include:
- Sulfonamido vs. Aminoethyl Substituent: The target compound substitutes the 4-position with a sulfonamido group, whereas analogs in feature an aminoethyl group. Sulfonamides typically enhance metabolic stability and binding specificity due to their hydrogen-bonding capacity and steric bulk .
- Aryl Group Modifications : The N-aryl group in the target compound is a 2-methoxyphenyl, compared to fluorinated or methylated phenyl groups in analogs (e.g., 2-methylphenyl in compound 5, 3,4-dimethylphenyl in compound 12). Fluorine atoms in analogs may improve membrane permeability, while methoxy groups enhance solubility .
Pharmacological Implications
- TAAR1 Agonism : Analogs in were designed as TAAR1 agonists. The sulfonamido group in the target compound could alter receptor binding kinetics or efficacy, though experimental validation is required.
- Solubility and Bioavailability : The 2-methoxyphenyl group may increase aqueous solubility compared to fluorinated analogs, but sulfonamides can sometimes reduce oral bioavailability due to poor absorption .
Broader Context from ECHA Registrations ()
lists carboxamide derivatives with azo and naphthalene groups (e.g., 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide). These compounds diverge significantly from the target molecule due to their azo linkages and extended aromatic systems. However, the shared 2-methoxyphenyl group highlights a common strategy to balance lipophilicity and solubility in carboxamide design .
Biological Activity
4-((2,5-Dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a compound of interest due to its potential pharmacological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 346.44 g/mol
The presence of the piperidine ring, sulfonamide group, and methoxyphenyl moiety contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets:
- Receptor Interaction : The piperidine moiety is known to interact with neurotransmitter receptors, particularly dopamine receptors. Studies have shown that derivatives can exhibit high affinity for dopamine D2 receptors, which are crucial in the treatment of psychiatric disorders .
- Enzyme Inhibition : The sulfonamide group is associated with enzyme inhibition properties, particularly against carbonic anhydrases and ureases. This suggests potential applications in treating conditions like glaucoma and urinary tract infections .
Biological Activity Overview
The biological activities of 4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can be categorized as follows:
Case Study 1: Antibacterial Efficacy
A study synthesized various sulfonamide derivatives, including the compound . The results indicated that it displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to standard antibiotics. This suggests potential as a novel antibacterial agent .
Case Study 2: Neuropharmacological Assessment
In a pharmacological evaluation involving animal models, the compound was tested for its effects on locomotor activity. It was found to modulate dopamine receptor-mediated behaviors, indicating its potential use in managing conditions like schizophrenia or Parkinson's disease .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- A series of piperidine derivatives were assessed for their binding affinity to dopamine receptors. The most potent compounds showed Ki values in the nanomolar range, suggesting high receptor affinity and potential therapeutic applications .
- In vitro studies demonstrated that certain derivatives inhibited AChE effectively, which could lead to applications in Alzheimer's disease treatment .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide?
The synthesis typically involves:
- Sulfonamide coupling : Reacting 2,5-dimethylbenzenesulfonyl chloride with a piperidine intermediate.
- Carboxamide formation : Using coupling agents like EDC/HOBt or CDI for amidation between the piperidine core and the 2-methoxyphenylamine moiety.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency, while bases like triethylamine neutralize HCl byproducts .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance yields in multi-step routes .
Validation : Monitor reactions via TLC and purify intermediates via column chromatography. Confirm final product purity (>95%) using HPLC or LC-MS .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., methyl groups on the phenyl ring, methoxy group at C2) and confirms amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ for C23H30N3O4S: 460.19) .
- Infrared Spectroscopy (IR) : Detects sulfonamide (S=O stretch ~1350 cm⁻¹) and carboxamide (C=O stretch ~1650 cm⁻¹) functional groups .
Purity assessment : Use HPLC with UV detection (λ = 254 nm) and reference standards .
Q. How can researchers experimentally determine the solubility and stability of this compound?
- Solubility screening : Test in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy. Note: Solubility data gaps may require predictive tools like LogP calculations (estimated ~3.2 via PubChem descriptors) .
- Stability studies : Conduct accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks). Analyze via LC-MS to identify hydrolysis or oxidation products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Core modifications : Replace the piperidine ring with morpholine or azetidine to assess conformational flexibility impacts on target binding .
- Substituent analysis : Compare 2,5-dimethylphenyl vs. 4-fluorophenyl sulfonamide analogs for potency against inflammatory enzymes (e.g., COX-2) .
- Bioisosteres : Substitute the methoxyphenyl group with pyridyl or thiophene to improve metabolic stability .
Example SAR table :
| Modification | Biological Activity (IC50) | Target |
|---|---|---|
| 2,5-Dimethylphenyl | 12 nM | COX-2 |
| 4-Fluorophenyl | 18 nM | COX-2 |
| Pyridin-3-yl | 8 nM | COX-2 |
Q. What experimental designs are suitable for resolving contradictions in reported biological data?
- Dose-response assays : Use standardized in vitro models (e.g., human recombinant enzymes) to eliminate variability from cell-line differences .
- Off-target profiling : Screen against related targets (e.g., kinases, GPCRs) to confirm specificity. For example, conflicting cytotoxicity data may arise from off-target kinase inhibition .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., LPS-stimulated macrophages for anti-inflammatory activity) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to COX-2 or serotonin receptors. Key interactions:
- Sulfonamide oxygen hydrogen bonds with Arg120.
- Piperidine nitrogen coordinates with Tyr355 .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
- ADMET prediction : Tools like SwissADME estimate permeability (Caco-2 >5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .
Q. What methodologies are recommended for evaluating environmental and metabolic fate?
- Environmental persistence : Use OECD 301 biodegradation tests to measure half-life in soil/water. Piperidine derivatives often show moderate persistence (t½ = 30–60 days) .
- Metabolic profiling : Incubate with human liver microsomes (HLM) and identify phase I/II metabolites (e.g., hydroxylation at C4 of piperidine, glucuronidation of methoxyphenyl) via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
